Sicorten
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sicorten is synthesized through a series of chemical reactions involving halogenation and hydroxylation of a steroid backbone. The key steps include:
Halogenation: Introduction of chlorine and fluorine atoms into the steroid structure.
Hydroxylation: Addition of hydroxyl groups at specific positions on the steroid backbone.
The reaction conditions typically involve the use of halogenating agents such as chlorine and fluorine gases, and hydroxylating agents like hydrogen peroxide or other oxidizing agents. The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety of the final product. The production involves the use of advanced chemical reactors and purification techniques to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions
Sicorten undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which may have different pharmacological properties and applications.
Scientific Research Applications
Sicorten has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and halogenation reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions.
Industry: Used in the formulation of various topical creams and ointments for therapeutic applications.
Mechanism of Action
Sicorten exerts its effects by binding to glucocorticoid receptors in the skin cells. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes, resulting in reduced inflammation and immune response . The molecular targets include various cytokines and enzymes involved in the inflammatory process.
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another potent corticosteroid used for similar dermatological conditions.
Clobetasol: A highly potent corticosteroid with similar anti-inflammatory properties.
Fluocinolone: Used for treating inflammatory skin conditions.
Uniqueness of Sicorten
This compound is unique due to its tri-halogenated structure, which enhances its potency and efficacy compared to other corticosteroids. It has been shown to be more effective than betamethasone in treating certain types of dermatitis .
References
Properties
CAS No. |
1310709-74-0 |
---|---|
Molecular Formula |
C22H29ClF2O6 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate |
InChI |
InChI=1S/C22H27ClF2O5.H2O/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26;/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3;1H2/t10-,11+,12+,15+,17+,19+,20+,21+,22+;/m1./s1 |
InChI Key |
LIVSBYNMLPEZHQ-DNGJBDHLSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F.O |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F.O |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F.O |
1310709-74-0 | |
Pictograms |
Irritant |
Synonyms |
2-chloro-6alpha, 9-difluoro-11beta, 17,21-trihydroxy-16alpha-methylpregna-1,4-dien-3,20-dione C 48,401-Ba C-48,401-Ba halometasone halometasone monohydrate Sicorten |
Origin of Product |
United States |
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